molecular formula C13H15NO2 B6145450 4-acetyl-1-benzylpyrrolidin-2-one CAS No. 107259-14-3

4-acetyl-1-benzylpyrrolidin-2-one

Cat. No.: B6145450
CAS No.: 107259-14-3
M. Wt: 217.3
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Description

4-acetyl-1-benzylpyrrolidin-2-one is a chemical compound that belongs to the pyrrolidinone family.

Preparation Methods

The synthesis of 4-acetyl-1-benzylpyrrolidin-2-one involves several steps. One common method includes the reaction of benzylamine with succinic anhydride to form N-benzylsuccinimide. This intermediate is then subjected to a cyclization reaction with acetic anhydride to yield this compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

4-acetyl-1-benzylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.

Scientific Research Applications

4-acetyl-1-benzylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a subject of interest in biological studies.

    Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-acetyl-1-benzylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme, thereby exhibiting herbicidal activity .

Comparison with Similar Compounds

4-acetyl-1-benzylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives such as:

    1-benzyl-2-pyrrolidinone: Similar in structure but lacks the acetyl group, leading to different chemical properties and biological activities.

    N-phenylpyrrolidin-2-one: Contains a phenyl group instead of a benzyl group, which affects its reactivity and applications.

Properties

CAS No.

107259-14-3

Molecular Formula

C13H15NO2

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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